4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine
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Overview
Description
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an azetidinyl group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine derivative. One common method includes the use of a Rh(III)-catalyzed C–H bond functionalization reaction. This process involves the reaction of a pyridine derivative with an azetidinyl precursor under controlled conditions to introduce the azetidinyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the azetidinyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
3-(Trifluoromethyl)pyridine: Lacks the azetidinyl group, which can influence its reactivity and biological activity.
Uniqueness
4-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the azetidinyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-2-1-7(8)6-3-14-4-6/h1-2,5-6,14H,3-4H2 |
InChI Key |
KYSOHWBYGWRXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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